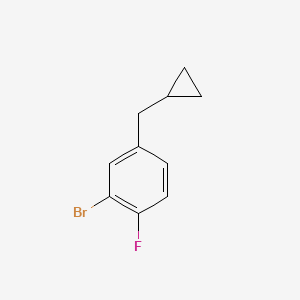

2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(cyclopropylmethyl)-1-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF/c11-9-6-8(3-4-10(9)12)5-7-1-2-7/h3-4,6-7H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMROBKCDEXNVAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=CC(=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Safety Data Sheet (SDS) for 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene

Disclaimer: This document has been prepared as a technical guide for researchers, scientists, and drug development professionals. A specific was not available at the time of writing. The information herein is synthesized from the safety data of structurally analogous compounds and established principles of chemical safety. This guide should be used to supplement, not replace, a thorough risk assessment and adherence to all applicable institutional and regulatory safety protocols.

Introduction and Compound Profile

2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene is a halogenated aromatic compound with potential applications in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The presence of bromine, fluorine, and a cyclopropylmethyl group on the benzene ring suggests a unique reactivity profile that is of interest to medicinal chemists.[1] The bromine atom can serve as a leaving group in various cross-coupling reactions, while the fluoro- and cyclopropylmethyl- moieties can influence the compound's steric and electronic properties, as well as its metabolic stability.[1]

Given the absence of a dedicated Safety Data Sheet, this guide provides a comprehensive overview of the anticipated hazards and delineates best-practice protocols for the safe handling, storage, and disposal of this compound. The recommendations are grounded in the safety profiles of structurally similar chemicals, such as 2-Bromo-4-fluoro-1-cyclopropylbenzene and other substituted bromofluorobenzenes.

Chemical Structure:

Caption: Chemical structure of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene.

Hazard Identification and GHS Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for analogous compounds, 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene is anticipated to pose the following hazards.[2][3]

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2] |

| Acute Toxicity (Oral) | Category 4 (Assumed) | H302: Harmful if swallowed.[4] |

| Acute Toxicity (Dermal) | Category 4 (Assumed) | H312: Harmful in contact with skin.[4] |

| Acute Toxicity (Inhalation) | Category 4 (Assumed) | H332: Harmful if inhaled.[4] |

Signal Word: Warning [2]

Hazard Pictograms:

-

GHS07: Exclamation Mark[2]

Potential Health Effects:

-

Inhalation: May cause irritation to the respiratory tract, with symptoms including coughing and shortness of breath.[5]

-

Skin Contact: Causes skin irritation, which may manifest as redness, itching, and pain.[6] Prolonged contact may lead to more severe irritation.

-

Eye Contact: Causes serious eye irritation, characterized by redness, watering, and discomfort.[7]

-

Ingestion: Harmful if swallowed. May cause gastrointestinal irritation, nausea, vomiting, and abdominal pain.[4]

Safe Handling and Storage Protocols

Adherence to stringent handling and storage protocols is paramount to ensuring the safety of laboratory personnel.

Handling

-

Engineering Controls: All work with 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4]

-

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. See the table below for details.

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust, mist, or vapors.[2] Wash hands thoroughly after handling, and before eating, drinking, or smoking.[9] Contaminated clothing should be removed and laundered before reuse.[6]

-

Ignition Sources: Keep away from heat, sparks, and open flames.[10]

Storage

-

Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[4][9]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.[10]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential.

| Control Parameter | Specification |

| Engineering Controls | Use only in a chemical fume hood.[4] Ensure eyewash stations and safety showers are readily accessible.[11] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[12] |

| Skin Protection | |

| Hand Protection | Wear impermeable gloves (e.g., nitrile rubber).[4] |

| Body Protection | Wear a lab coat or other suitable protective clothing.[8] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[8] |

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

-

Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[2] If respiratory symptoms persist, seek medical attention.[5]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[10] If skin irritation occurs, seek medical advice.[9]

-

Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.[6] Seek immediate medical attention.[4]

Fire-Fighting and Accidental Release Measures

Fire-Fighting

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO2).[8]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[8]

-

Specific Hazards: Combustion may produce toxic fumes, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing vapors and contact with the substance. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent the substance from entering drains or waterways.[4]

-

Containment and Cleaning: Absorb the spill with an inert material (e.g., sand, earth) and transfer it to a sealed container for disposal.[4]

Disposal Considerations

Dispose of waste chemical and contaminated packaging in accordance with all local, regional, and national regulations.[9] It is advisable to entrust disposal to a licensed waste disposal company.[9]

Experimental Workflow and Safety Logic

The following diagram illustrates a logical workflow for the safe handling of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene, emphasizing the integration of safety protocols at each stage.

Caption: Safe handling workflow for 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene.

References

- Loba Chemie. (2019, January 30). 2-FLUORO-4- BROMO BIPHENYL MSDS.

- Apollo Scientific. (2010, September 9).

- SynQuest Laboratories, Inc. SAFETY DATA SHEET: 2-Bromo-4-fluoro-1-cyclopropylbenzene.

- PubChem. 4-Bromo-2-(bromomethyl)-1-fluorobenzene.

- TCI Chemicals. (2025, February 17).

- Sigma-Aldrich. (2025, August 8).

- Fisher Scientific.

- Fisher Scientific. SAFETY DATA SHEET: 4-Bromo-2-fluorobenzyl bromide.

- Fisher Scientific. SAFETY DATA SHEET: 4-Bromo-2-chloro-1-fluorobenzene.

- Fisher Scientific. SAFETY DATA SHEET: 1-Bromo-4-chloro-2-fluorobenzene.

- Fluorochem. 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene.

- Fisher Scientific. SAFETY DATA SHEET: 2-Bromo-1-chloro-4-fluorobenzene.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Impact of Fluorine and Bromine on the Reactivity of 2-Bromo-4-fluoroacetophenone.

- Thermo Fisher Scientific. (2013, October 17).

- MilliporeSigma. (2025, April 28).

- (No Author). (4-Bromo-2-fluorophenyl)cyclopropylmethanone SDS.

- eMolecules. AOBChem USA / 4-bromo-1-(cyclopropylmethoxy)-2-fluorobenzene.

- Achmem. 1-Bromo-4-cyclopropoxy-2-fluorobenzene.

- PubChemLite. 2-bromo-n-cyclopropyl-4-fluorobenzene-1-sulfonamide.

- Fisher Scientific. (2013, October 17).

- CDH Fine Chemical.

- PubChem. 2-Bromo-4-chloro-1-fluorobenzene.

- Fisher Scientific. (2013, October 17).

- PubChem. 2-Bromo-1-chloro-4-fluorobenzene.

- Carl ROTH.

- Chemistry Stack Exchange. (2020, July 27). Mechanism of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg.

- PubChem. 2-Bromo-4-chloro-1-cyclopentylbenzene.

- ChemicalBook. (2023, October 17).

- TCI Chemicals. (2025, March 28).

- (No Author).

- Carl ROTH.

- ChemRadar.

Sources

- 1. nbinno.com [nbinno.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. GHS Classification Search Tool | GHS Hazard Classification Search | Chemical Classification and Labelling Search [chemradar.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. lobachemie.com [lobachemie.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to the Physicochemical Characterization of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene

A Senior Application Scientist's Perspective on Prediction, Determination, and Significance in Drug Development

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide addresses the melting and boiling points of the novel compound 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene. Recognizing the absence of established experimental data for this specific molecule in public databases, this document provides a comprehensive framework for its physicochemical characterization. It serves as a vital resource for researchers, scientists, and drug development professionals by not only estimating these crucial parameters but also by detailing the rigorous experimental methodologies required for their definitive determination. Furthermore, this guide elucidates a plausible synthetic pathway and discusses the profound implications of these physical constants within the broader context of pharmaceutical research and development, from process chemistry to formulation.

Introduction: The Data Gap and the Path Forward

2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene is a substituted halogenated aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Halogenated benzenes are frequently utilized as building blocks in the creation of complex, biologically active molecules.[1] The unique combination of a bromine atom, a fluorine atom, and a cyclopropylmethyl group on the benzene ring suggests that this compound may offer distinct reactivity and conformational properties valuable in medicinal chemistry.

A thorough search of scientific literature and chemical databases reveals a critical data gap: the experimental melting and boiling points of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene have not been reported. This guide, therefore, adopts a dual strategy. Firstly, it employs predictive methodologies based on structure-property relationships to estimate these values. Secondly, and more importantly, it provides detailed, field-proven protocols for the experimental determination of these fundamental physical properties.

Predictive Analysis of Melting and Boiling Points

In the absence of experimental data, Quantitative Structure-Property Relationship (QSPR) models and comparative analysis with structurally analogous compounds can provide valuable estimations.[2][3] The boiling and melting points of organic molecules are primarily influenced by molecular weight, intermolecular forces (van der Waals forces, dipole-dipole interactions), and molecular symmetry.[4][5][6]

Factors Influencing the Melting and Boiling Points of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene:

-

Molecular Weight: The presence of a bromine atom significantly increases the molecular weight, which generally leads to higher melting and boiling points due to increased van der Waals forces.[7]

-

Polarity: The C-F and C-Br bonds introduce dipoles into the molecule, leading to dipole-dipole interactions that will elevate the melting and boiling points compared to non-halogenated analogues.

-

Substituent Effects: The cyclopropylmethyl group adds to the molecular size and surface area, further increasing the strength of van der Waals interactions.[7]

Based on these principles and data from related compounds, a reasoned estimation can be made.

Table 1: Estimated Physicochemical Properties of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene

| Property | Estimated Value | Rationale |

| Melting Point | Likely a low-melting solid or a liquid at room temperature | The lack of significant hydrogen bonding and some asymmetry may prevent efficient crystal packing, favoring a lower melting point. |

| Boiling Point | 220-240 °C (at atmospheric pressure) | Based on the boiling points of similarly substituted bromofluorobenzenes, with an increase attributed to the additional cyclopropylmethyl group. |

It is imperative to underscore that these are theoretical estimations. The subsequent sections will detail the experimental procedures for their precise determination.

Experimental Determination of Melting and Boiling Points

The following protocols are designed to be self-validating systems for the accurate determination of the melting and boiling points of novel compounds like 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene.

Melting Point Determination: The Capillary Method

This method is suitable if the compound is a solid at room temperature. It relies on the principle that a pure crystalline solid exhibits a sharp, defined melting point range.[8]

Experimental Protocol:

-

Sample Preparation: Ensure the sample is anhydrous and finely powdered.[9]

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.[9][10]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[9]

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a preliminary estimate.[11]

-

Accurate Determination: For an accurate measurement, begin heating at a rate of 10-15 °C per minute until the temperature is about 15-20 °C below the estimated melting point. Then, reduce the heating rate to 1-2 °C per minute.[10][11]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[10]

Caption: Workflow for Micro-Boiling Point Determination.

Proposed Synthesis of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene

A plausible synthetic route to the target compound involves the electrophilic aromatic bromination of a suitable precursor, 4-(cyclopropylmethyl)-1-fluorobenzene. The fluorine atom is an ortho-, para-director; however, the ortho position is sterically hindered by the fluorine atom itself, favoring bromination at the para position relative to the cyclopropylmethyl group (which is ortho to the bromine).

Proposed Reaction Scheme:

The bromination of 4-(cyclopropylmethyl)-1-fluorobenzene can be achieved using a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a suitable solvent. [12] Step-by-Step Protocol:

-

Reaction Setup: To a solution of 4-(cyclopropylmethyl)-1-fluorobenzene in a suitable solvent (e.g., acetonitrile), add N-bromosuccinimide at 0 °C. [12]2. Reaction Execution: Allow the reaction mixture to warm to room temperature and stir until completion, monitoring by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane). [12]4. Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Caption: Proposed Synthetic Pathway.

Significance in Drug Development

The melting and boiling points are not mere physical constants; they are critical parameters that influence multiple stages of the drug development pipeline.

-

Purity Assessment: A sharp melting point range is a primary indicator of a compound's purity. [8]A broad range often signifies the presence of impurities.

-

Process Chemistry: The boiling point is essential for designing purification protocols such as distillation. [13]Knowledge of both properties is crucial for safe and efficient scale-up of the synthesis, dictating reaction and drying temperatures.

-

Formulation and Drug Delivery: The melting point influences the solubility and dissolution rate of a potential active pharmaceutical ingredient (API). These factors, in turn, affect the bioavailability of the drug. For solid dosage forms, the physical stability is also related to the melting point.

-

Regulatory Compliance: Accurate physicochemical characterization, including melting and boiling points, is a mandatory component of regulatory submissions to agencies such as the FDA.

Caption: Role of Physical Properties in Drug Development.

Conclusion

While experimental data for the melting and boiling points of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene are currently unavailable, this guide provides a robust framework for their estimation and experimental determination. The outlined protocols for melting and boiling point analysis, coupled with a plausible synthetic route, offer a clear path forward for researchers. Understanding these fundamental physicochemical properties is a cornerstone of effective drug discovery and development, ensuring purity, enabling process optimization, and fulfilling critical regulatory requirements. The methodologies and insights presented herein are intended to empower scientific and research professionals in their work with this and other novel chemical entities.

References

-

Introductory Organic Chemistry. (n.d.). 3.3 Melting points and Boiling Points. Open Oregon Educational Resources. [Link]

- Ashrafi, et al. (n.d.). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Asian Journal of Chemistry.

-

Organic Chemistry: How to... (2022, July 30). Predicting boiling and melting points. [Link]

-

Grokipedia. (n.d.). Siwoloboff method. [Link]

-

Filo. (2025, May 29). Determination of Boiling Point Using Siwoloboff's Method Instructions. [Link]

-

HSCprep. (2025, March 4). Understanding Melting and Boiling Points of Organic Compounds. [Link]

-

Edisco. (n.d.). Melting point determination. [Link]

-

ACS Publications. (2018, July 3). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. Journal of Chemical Education. [Link]

-

PubMed. (2003, August 15). Quantitative structure-property relationships for prediction of boiling point, vapor pressure, and melting point. Environmental Toxicology and Chemistry. [Link]

-

ResearchGate. (n.d.). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. [Link]

-

ACS Publications. (2011, November 9). Quantitative Structure–Property Relationship (QSPR) Modeling of Normal Boiling Point Temperature and Composition of Binary Azeotropes. Industrial & Engineering Chemistry Research. [Link]

-

Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. [Link]

-

Unknown. (n.d.). Melting point determination. [Link]

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. [Link]

-

J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. [Link]

-

ResearchGate. (n.d.). Quantitative structure-property relationships for prediction of boiling point, vapor pressure, and melting point. [Link]

-

Scribd. (n.d.). 02 Exp 1 Boiling Point Determination. [Link]

-

Unknown. (n.d.). Experiment 1: Melting-point Determinations. [Link]

-

Unknown. (n.d.). melting point and boiling point determination experimental techniques. [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

Bentham Science Publishers. (2021, October 1). Quantitative Structure-Property Relationship Study for Prediction of Boiling Point and Enthalpy of Vaporization of Alkenes. [Link]

-

Chemistry Steps. (2024, June 5). Boiling Point and Melting Point in Organic Chemistry. [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

SIOC Journals. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]

-

ChemRxiv. (n.d.). Predicting Elemental Boiling Points from First Principles. [Link]

-

Unknown. (2021, September 19). experiment (1) determination of melting points. [Link]

-

ResearchGate. (2025, August 7). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]

-

Chemistry LibreTexts. (2022, August 16). 2.1.1: Intermolecular Forces and Relative Boiling Points (bp). [Link]

-

PMC. (2022, August 31). Melting temperature prediction using a graph neural network model: From ancient minerals to new materials. [Link]

-

Scholarly Review Journal. (n.d.). Application of Machine Learning in Predicting Molecular Properties. [Link]

-

ResearchGate. (2025, February 22). (PDF) Prediction of Melting Temperature of Organic Molecules using Machine Learning. [Link]

- Google Patents. (n.d.).

-

AIP Publishing. (2024, May 28). Discovering melting temperature prediction models of inorganic solids by combining supervised and unsupervised learning. [Link]

-

International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]

-

chymist.com. (n.d.). Micro Boiling Point Determination. [Link]

- Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

-

Unknown. (n.d.). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. [Link]

-

Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. [Link]

-

MDPI. (2014, March 20). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

-

PubChem. (n.d.). 4-Bromo-2-(bromomethyl)-1-fluorobenzene. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. asianpubs.org [asianpubs.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. hscprep.com.au [hscprep.com.au]

- 6. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 7. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 8. edisco.it [edisco.it]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jk-sci.com [jk-sci.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. vernier.com [vernier.com]

The Strategic Role of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene in Modern Medicinal Chemistry: A Technical Guide

Abstract

This in-depth technical guide explores the multifaceted role of the synthetic building block, 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene, in the landscape of contemporary medicinal chemistry. While not a therapeutic agent in itself, this molecule represents a strategically designed scaffold, embodying key structural motifs that are increasingly sought after in the development of novel therapeutics. This guide will dissect the rationale behind its unique architecture, detailing the individual contributions of the bromo, fluoro, and cyclopropylmethyl functionalities to molecular properties. Furthermore, we will present plausible and robust synthetic routes for its preparation and subsequent elaboration into advanced pharmaceutical intermediates, supported by established chemical principles. The ensuing discussion will focus on the application of this versatile building block in accessing a diverse chemical space, with a particular emphasis on its potential in constructing molecules for various therapeutic areas. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical intermediates for the efficient discovery and optimization of new drug candidates.

Introduction: The Architectural Logic of a Privileged Scaffold

In the relentless pursuit of novel and effective therapeutics, the design and selection of key chemical building blocks are of paramount importance. The molecule 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene is a testament to the strategic incorporation of functionalities that address several key challenges in drug discovery, including metabolic stability, target engagement, and synthetic accessibility. The convergence of a brominated and fluorinated phenyl ring with a cyclopropylmethyl substituent creates a scaffold with a unique combination of steric and electronic properties, making it a valuable intermediate for the synthesis of complex drug molecules.

The strategic placement of a fluorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, enhance binding affinity to target proteins through favorable electrostatic interactions, and block sites of metabolic oxidation, thereby increasing the drug's half-life[1][2][3]. The presence of a bromine atom provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are cornerstones of modern medicinal chemistry, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively, to construct complex molecular architectures[4][5].

The cyclopropylmethyl group is another privileged motif in drug design. The strained three-membered ring introduces conformational rigidity, which can pre-organize a molecule into a bioactive conformation, leading to enhanced potency and selectivity[6][7]. Furthermore, the cyclopropyl ring is often more resistant to oxidative metabolism compared to linear alkyl chains, contributing to improved metabolic stability and a more favorable pharmacokinetic profile[8][9]. The strategic combination of these three functionalities in 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene makes it a highly attractive starting material for the synthesis of a new generation of drug candidates.

Synthesis and Physicochemical Properties

A plausible and efficient synthesis of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene can be envisioned through a multi-step sequence starting from commercially available materials. The following proposed synthetic workflow is based on established and reliable chemical transformations.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Bromo-2-fluorobenzonitrile (D)

-

To a stirred solution of 4-bromo-2-fluoroaniline (1.0 eq) in a suitable acidic medium (e.g., aqueous HCl), cooled to 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until nitrogen evolution ceases.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford 4-bromo-2-fluorobenzonitrile.

Step 2: Synthesis of 4-Bromo-2-fluorobenzyl cyclopropyl ketone (G)

-

Prepare cyclopropylmethylmagnesium bromide from cyclopropylmethyl bromide and magnesium turnings in anhydrous diethyl ether or THF.

-

To a cooled solution (-78 °C) of 4-bromo-2-fluorobenzonitrile (1.0 eq) in anhydrous THF, add the freshly prepared Grignard reagent (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The resulting imine is then hydrolyzed by treatment with aqueous acid (e.g., 2M HCl) with stirring for 1-2 hours.

-

Extract the ketone product, wash, dry, and purify by column chromatography.

Step 3: Synthesis of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene (I)

-

To a solution of 4-bromo-2-fluorobenzyl cyclopropyl ketone (1.0 eq) in diethylene glycol, add hydrazine hydrate (4-5 eq) and potassium hydroxide (4-5 eq).

-

Heat the mixture to 180-200 °C and stir for 4-6 hours, allowing water and excess hydrazine to distill off.

-

Cool the reaction mixture, dilute with water, and extract the product with a hydrocarbon solvent (e.g., hexane or toluene).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C10H10BrF |

| Molecular Weight | 229.09 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~220-230 °C at 760 mmHg |

| LogP | ~4.2 |

Applications in Medicinal Chemistry: A Gateway to Novel Scaffolds

The true value of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene lies in its potential as a versatile intermediate for the synthesis of a diverse range of biologically active molecules. The presence of the bromine atom at the 2-position allows for selective functionalization through various cross-coupling reactions, providing access to a wide array of derivatives.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl structures, which are prevalent in many classes of pharmaceuticals. 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene can be readily coupled with a variety of aryl and heteroaryl boronic acids or esters to introduce new aromatic systems.

Caption: Suzuki-Miyaura coupling of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene.

Potential Therapeutic Targets: The resulting biaryl scaffolds could be explored as inhibitors of kinases, proteases, or as modulators of nuclear hormone receptors, depending on the nature of the coupled aromatic ring.

Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties

The introduction of nitrogen-containing functional groups is a common strategy in drug design to enhance solubility, introduce basic centers for salt formation, and create key hydrogen bonding interactions with biological targets. The Buchwald-Hartwig amination of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles, provides a direct route to diverse amino-substituted derivatives.

Caption: Buchwald-Hartwig amination of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene.

Potential Therapeutic Targets: The resulting aniline and benzylamine derivatives are common motifs in drugs targeting G-protein coupled receptors (GPCRs), ion channels, and various enzymes.

Case Study: Hypothetical Application in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a heterocyclic core linked to substituted aryl rings. 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene could serve as a key precursor for the synthesis of such inhibitors. For instance, a Suzuki coupling with a boronic acid-functionalized pyrazole, followed by a Buchwald-Hartwig amination at a different position on the pyrazole core, could lead to a potent and selective kinase inhibitor. The fluorine atom could enhance binding to the hinge region of the kinase, while the cyclopropylmethyl group could occupy a hydrophobic pocket, improving potency and metabolic stability.

Conclusion: A Building Block for Future Discoveries

2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene is a prime example of a rationally designed building block that encapsulates several key features desirable in modern drug discovery. Its unique combination of a reactive handle for cross-coupling, a metabolically robust and conformationally constrained alkyl substituent, and a strategically placed fluorine atom makes it a powerful tool for medicinal chemists. While this guide has presented a plausible synthetic pathway and highlighted its potential applications, the true scope of this versatile intermediate will undoubtedly be revealed through its application in diverse drug discovery programs. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of such well-designed building blocks will be instrumental in accelerating the path from concept to clinic.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.

- Wessjohann, L. A., Brandt, W., & Thiemann, T. (2003). Biosynthesis and metabolism of cyclopropane rings in natural products. Chemical reviews, 103(4), 1625-1648.

- Talele, T. T. (2016). The "cyclopropyl fragment" is a versatile player that frequently appears in preclinical/clinical drug molecules. Journal of medicinal chemistry, 59(19), 8712-8756.

- Kumar, K., & Sastry, G. N. (2013). The cyclopropyl group in medicinal chemistry. Future medicinal chemistry, 5(17), 2037-2051.

-

Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

Sources

- 1. 2-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. adpharmachem.com [adpharmachem.com]

- 6. sites.pitt.edu [sites.pitt.edu]

- 7. eMolecules AOBChem USA / 4-bromo-1-(cyclopropylmethoxy)-2-fluorobenzene | Fisher Scientific [fishersci.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]

Methodological & Application

Application & Protocol: Suzuki Cross-Coupling Reactions Using 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene. This substrate is of significant interest in medicinal chemistry and materials science due to the incorporation of a fluorobenzene ring and a cyclopropylmethyl motif, both of which are prevalent in modern pharmaceuticals. This document is designed to serve as a practical resource, blending theoretical principles with actionable experimental procedures to enable the successful synthesis of novel biaryl compounds.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1][2][3] Its development was a landmark achievement, recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1][2] The reaction's power lies in its ability to couple organoboron compounds with organic halides or pseudohalides under mild conditions, with high functional group tolerance and using non-toxic reagents and byproducts, making it highly suitable for industrial-scale synthesis.[4][5]

The target substrate, 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene, presents a unique combination of features. The ortho-bromo and fluoro substituents create a sterically demanding and electronically distinct environment around the reaction center. This guide will address the specific challenges and considerations for this type of substrate, providing a robust protocol for its successful coupling.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2][6] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding these steps is critical for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-bromine bond of the 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene. This step forms a square planar Palladium(II) intermediate.[1][6] The reactivity order for halides in this step is typically I > Br > Cl, making aryl bromides excellent substrates for this transformation.[7][8]

-

Transmetalation : This is the key bond-forming step where the organic moiety from the organoboron species is transferred to the Palladium(II) complex.[2][9] This process is critically dependent on the presence of a base. The base activates the boronic acid, converting it into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which readily transfers its organic group to the palladium center, displacing the halide.[10][11][12][13]

-

Reductive Elimination : In the final step, the two organic groups on the Palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the biaryl product. This step regenerates the active Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[6][9]

Caption: A typical workflow for setting up and performing the Suzuki-Miyaura reaction.

Procedure:

-

Reaction Setup : To a dry Schlenk tube equipped with a magnetic stir bar, add 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene (e.g., 243 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (e.g., 425 mg, 2.0 mmol).

-

Inert Atmosphere : Seal the tube with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Catalyst Preparation : In a separate vial under an inert atmosphere, weigh the palladium acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

-

Solvent Addition : Add anhydrous toluene (5 mL) and deionized water (0.5 mL) to the Schlenk tube via syringe.

-

Catalyst Addition : Add the pre-weighed catalyst and ligand to the reaction mixture.

-

Reaction : Place the sealed Schlenk tube in a preheated oil bath at 100 °C. Stir the reaction vigorously for 12-24 hours.

-

Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

-

Work-up : Once the reaction is complete (as indicated by the consumption of the starting aryl bromide), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing & Drying : Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product. [14][15]

Data Summary and Optimization

The optimal conditions for the Suzuki-Miyaura coupling can vary depending on the specific boronic acid used. The following table provides a starting point for optimization.

| Entry | Boronic Acid (eq) | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid (1.2) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | >90 |

| 2 | 4-Methoxyphenylboronic acid (1.2) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | >90 |

| 3 | 3-Pyridylboronic acid (1.5) | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (3) | Dioxane/H₂O | 110 | 24 | 70-85 |

| 4 | N-Boc-pyrazole-4-boronic acid pinacol ester (1.3) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 24 | 75-90 |

| Note: Yields are hypothetical and serve as a guide for expected outcomes under optimized conditions. |

Troubleshooting and Considerations:

-

Low Yields : If the reaction is sluggish or gives low yields, consider increasing the catalyst loading (up to 5 mol%), using a more active ligand (e.g., XPhos), or a stronger base like cesium carbonate (Cs₂CO₃).

-

Protodeboronation : This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic. It is often exacerbated by high temperatures and prolonged reaction times. Using MIDA boronates or potassium trifluoroborate salts can mitigate this issue. [1][7]* Homocoupling : The formation of a biaryl from two molecules of the boronic acid (homocoupling) can occur. This is often minimized by ensuring a truly oxygen-free environment and using the appropriate palladium-to-ligand ratio.

-

Purification : The separation of the desired product from unreacted boronic acid and its byproducts can sometimes be challenging. A basic wash during workup can help remove acidic boronic acid residues, provided the product itself is not acidic. [16]Alternatively, converting the boronic acid to its pinacol ester can facilitate easier purification.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of biaryl compounds. The protocol detailed in this application note provides a robust starting point for the successful coupling of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently access a wide range of novel molecules for applications in drug discovery and materials science. The principles and troubleshooting guidance provided herein should empower scientists to optimize this critical transformation for their specific research needs.

References

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 15, 2026, from [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(7), 2116–2119. Retrieved February 15, 2026, from [Link]

-

Martín, R., & Buchwald, S. L. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(24), 8624–8625. Retrieved February 15, 2026, from [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction. (2023, July 19). News-Medical. Retrieved February 15, 2026, from [Link]

-

Méndez-Gálvez, C., & Correa, A. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(52), 13134-13146. Retrieved February 15, 2026, from [Link]

-

Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

Suzuki cross coupling reaction. (2016, September 14). Slideshare. Retrieved February 15, 2026, from [Link]

-

Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Synlett. Retrieved February 15, 2026, from [Link]

-

Suzuki reaction. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014, February 6). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1578. Retrieved February 15, 2026, from [Link]

-

Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). Sandiego. Retrieved February 15, 2026, from [Link]

-

Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. (n.d.). Organic Syntheses Procedure. Retrieved February 15, 2026, from [Link]

-

Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. (2011, October 24). ACS Publications. Retrieved February 15, 2026, from [Link]

-

Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters... (2025, October 17). ResearchGate. Retrieved February 15, 2026, from [Link]

-

The Suzuki Reaction. (n.d.). Chem 115 Myers. Retrieved February 15, 2026, from [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]

-

Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls... (2025, June 16). ACS Publications. Retrieved February 15, 2026, from [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017, February 28). MDPI. Retrieved February 15, 2026, from [Link]

-

Trouble isolating my Suzuki coupling biaryl acid product. (2022, October 18). Reddit. Retrieved February 15, 2026, from [Link]

-

Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. (2006, April 19). ACS Publications. Retrieved February 15, 2026, from [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved February 15, 2026, from [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki cross coupling reaction | PPTX [slideshare.net]

- 4. news-medical.net [news-medical.net]

- 5. thieme-connect.com [thieme-connect.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. home.sandiego.edu [home.sandiego.edu]

- 16. reddit.com [reddit.com]

Lithium-halogen exchange procedures for 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene

Application Note & Protocol

Topic: High-Fidelity Synthesis of 2-Fluoro-5-(cyclopropylmethyl)phenyllithium via Lithium-Halogen Exchange

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Access to Fluorinated Aryllithium Intermediates

The synthesis of functionalized aromatic compounds is a cornerstone of modern drug discovery and materials science. Aryllithium species are highly valued reactive intermediates that enable the formation of complex carbon-carbon and carbon-heteroatom bonds with high regioselectivity. This document provides a detailed protocol and scientific rationale for the generation of 2-Fluoro-5-(cyclopropylmethyl)phenyllithium from its corresponding aryl bromide, 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene.

This particular substrate is of significant interest due to the presence of three key structural motifs:

-

A Fluorine Substituent: Often incorporated to modulate metabolic stability, pKa, and binding affinity.

-

A Cyclopropylmethyl Group: A non-classical bioisostere used to improve potency and metabolic properties.

-

A Regiospecific Lithium Site: Generated ortho to the fluorine, providing a powerful synthetic handle for further elaboration.

The lithium-halogen exchange reaction is an exceptionally rapid and efficient method for preparing aryllithium reagents that might be inaccessible through other means, such as direct deprotonation.[1][2] This application note will detail the critical parameters, mechanistic considerations, and step-by-step procedures required to successfully perform this transformation.

Scientific Integrity & Mechanistic Rationale

The Lithium-Halogen Exchange Mechanism

The lithium-halogen exchange is a metathesis reaction between an organohalide and an organolithium reagent.[3] The reaction is believed to proceed through a reversible "ate-complex" intermediate.[2][4] The equilibrium of the reaction favors the formation of the more stable organolithium species, where the negative charge resides on the carbon atom better able to support it. For aryl halides, the sp²-hybridized carbon of the aromatic ring provides this stability.[1]

The rate of exchange is highly dependent on the halogen, following the trend I > Br > Cl >> F.[4] Aryl fluorides are generally unreactive to exchange.[4] This pronounced difference in reactivity is the foundation of the protocol's selectivity, ensuring that the exchange occurs exclusively at the C-Br bond of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene.

Causality of Experimental Choices

-

Choice of Reagent (n-Butyllithium): n-Butyllithium (n-BuLi) is a commonly used and commercially available alkyllithium reagent that is sufficiently reactive to undergo rapid exchange with aryl bromides at low temperatures.[3][5] tert-Butyllithium could also be used and is often faster, but n-BuLi provides a good balance of reactivity and handling safety.[6]

-

Cryogenic Temperature (-78 °C): This is the most critical parameter for success.

-

Intermediate Stability: The generated 2-fluoro-5-(cyclopropylmethyl)phenyllithium is highly reactive and thermally unstable. At temperatures above -60 °C, it can readily undergo side reactions, including decomposition or reaction with the solvent.[7]

-

Preventing Side Reactions: The fluorine atom is a strong ortho-directing group for metalation (deprotonation).[8][9] However, the kinetic rate of lithium-bromine exchange is vastly faster than deprotonation at -78 °C.[2] Maintaining this low temperature ensures that the desired exchange pathway is dominant over the potential competing pathway of directed ortho-metalation at the C3 position.

-

Benzyne Formation: Warming of ortho-haloaryllithium species can lead to the elimination of lithium halide and the formation of highly reactive benzyne intermediates, which can lead to undesired side products.[10]

-

-

Anhydrous Ethereal Solvent (THF): Tetrahydrofuran (THF) is an excellent solvent for this reaction as it effectively solvates the lithium cation, breaking down the aggregation of the n-BuLi reagent and increasing its reactivity.[11][12] It is imperative that the solvent is strictly anhydrous, as any protic impurities (like water) will rapidly quench the organolithium species.[11]

The entire process can be visualized through the following mechanistic pathway.

Detailed Experimental Protocol

This protocol describes the generation of the aryllithium species and its subsequent trapping with a generic electrophile, N,N-dimethylformamide (DMF), to yield 2-fluoro-5-(cyclopropylmethyl)benzaldehyde.

Reagents, Solvents, and Equipment

| Item | Specification | Recommended Supplier | Notes |

| Starting Material | 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene | Commercially available | Ensure purity >98% |

| Reagent | n-Butyllithium (n-BuLi) | Sigma-Aldrich, Acros | 1.6 M or 2.5 M solution in hexanes |

| Solvent | Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Packaged under N₂, use freshly opened |

| Electrophile | N,N-Dimethylformamide (DMF) | Anhydrous | Stored over molecular sieves |

| Quenching Solution | Saturated Aqueous NH₄Cl | N/A | Prepared in-house |

| Extraction Solvent | Diethyl Ether or Ethyl Acetate | ACS Grade or higher | N/A |

| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ | N/A | N/A |

| Glassware | Schlenk flask or 3-neck RBF | N/A | Must be oven- or flame-dried |

| Atmosphere | Argon or Nitrogen | High purity | For maintaining inert conditions |

| Cooling | Dry Ice / Acetone Bath | N/A | To maintain -78 °C |

Step-by-Step Methodology

A. Reaction Setup and Inerting:

-

Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermocouple, a rubber septum, and a nitrogen/argon inlet.

-

Purge the entire system with inert gas for at least 15 minutes to ensure an oxygen- and moisture-free environment.

B. Generation of the Aryllithium Intermediate:

-

To the reaction flask, add 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene (1.0 eq.).

-

Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

-

Cool the resulting solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.

-

Slowly add n-BuLi (1.05 eq.) dropwise via syringe over 10-15 minutes. It is critical to maintain the internal temperature below -70 °C during the addition to prevent side reactions.[7]

-

Upon addition of n-BuLi, a color change (typically to a yellow or orange hue) may be observed, indicating the formation of the aryllithium species.

-

Stir the reaction mixture at -78 °C for 30 minutes to ensure the exchange is complete.

C. Electrophilic Quench:

-

In a separate flame-dried flask, prepare a solution of the electrophile (e.g., anhydrous DMF, 1.2 eq.) in a small amount of anhydrous THF.

-

Slowly add the solution of the aryllithium species to the electrophile solution at -78 °C via cannula transfer. Note: This "inverse addition" method is often preferred to maintain an excess of the electrophile and minimize side reactions.

-

After the addition is complete, allow the reaction to stir at -78 °C for an additional 1 hour.

D. Work-up and Isolation:

-

Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution. A significant exotherm may be observed; add cautiously.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Experimental Workflow Visualization

Troubleshooting and Safety Considerations

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | Inactive n-BuLi; Wet solvent/reagents; Reaction temperature too high. | Titrate n-BuLi before use; Use freshly opened anhydrous solvents; Ensure temperature is stable at -78 °C. |

| Formation of Protio-dehalogenated Product | Insufficiently dried glassware/solvents; Atmospheric leak. | Re-dry all glassware; Ensure positive inert gas pressure; Check all septa and joints for a tight seal. |

| Complex Mixture of Products | Reaction warmed prematurely, leading to side reactions (e.g., benzyne formation). | Maintain strict temperature control; Quench the reaction at -78 °C before warming. |

Mandatory Safety Precautions

-

n-Butyllithium is a pyrophoric liquid. It will ignite spontaneously upon contact with air. It must be handled under an inert atmosphere at all times using proper syringe techniques. All transfers should be conducted in a fume hood.

-

Cryogenic Baths: Acetone/dry ice baths are extremely cold (-78 °C) and can cause severe burns. Wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

-

Quenching: The quenching of organolithium reagents is highly exothermic. Always perform the quench at low temperature and add the quenching agent slowly and cautiously.

References

-

D. W. Slocum, "In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles," Journal of Organic Chemistry, 2009.

-

PubMed, "In situ generation and trapping of aryllithium and arylpotassium species by halogen, sulfur, and carbon electrophiles," Journal of Organic Chemistry, 2009.

-

ResearchGate, "In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles | Request PDF," 2009.

-

PubMed, "Investigation of a lithium-halogen exchange flow process for the preparation of boronates by using a cryo-flow reactor," Chemistry, 2014.

-

Wikipedia, "Organolithium reagent," N.D.

-

RSC Publishing, "Reaction Chemistry & Engineering," 2023.

-

Smolecule, "Buy 2-Bromo-1-fluoro-4-(1-methylcyclopropyl)benzene," N.D.

-

Kobe University Repository, "Trapping of Transient Organolithium Compounds," N.D.

-

BYU ScholarsArchive, "LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE," 2013.

-

ResearchGate, "The Lithium–Halogen Exchange Reaction in Process Chemistry," 2007.

-

University of Wisconsin, "lithium halogen exchange #1 revised," N.D.

-

PMC, "Substitution of fluorine in M[C6F5BF3] with organolithium compounds: distinctions between O- and N-nucleophiles," 2017.

-

University of Bath, "(Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions," N.D.

-

ResearchGate, "Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides," 2006.

-

ResearchGate, "Fluorine as an ortho-directing group in aromatic metalation," 1992.

-

Wikipedia, "Directed ortho metalation," N.D.

-

MilliporeSigma, "Organolithium Reagents," N.D.

-

Chemistry Stack Exchange, "In the nitration, why fluorobenzene has less products in the ortho position than Clorobenzene?," 2017.

-

Chemistry Stack Exchange, "How does 1-bromo-2-fluorobenzene react with lithium amalgam?," 2019.

-

ResearchGate, "(PDF) Substitution of fluorine in M[C6F5BF3] with organolithium compounds," 2017.

-

University of Wisconsin, "organolithium reagents 1," N.D.

-

CoLab, "Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides," N.D.

-

Macmillan Group, "The Mechanism of Lithium-Halogen Exchange," 2007.

-

Peking University, "Mechanism of Lithium-Halogen Exchange and Related Reactions," 2019.

-

Penn State University, "Directed (ortho) Metallation," N.D.

-

PubMed, "Effect of solvent on the lithium-bromine exchange of aryl bromides," 2006.

Sources

- 1. researchgate.net [researchgate.net]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 6. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. people.uniurb.it [people.uniurb.it]

- 12. chem.pku.edu.cn [chem.pku.edu.cn]

Application Notes & Protocols: Scalable Synthesis of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene

Abstract

This document provides a comprehensive guide for the scalable synthesis of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene, a key building block in the development of various pharmaceutical agents. Recognizing the need for robust and economically viable manufacturing processes, this guide moves beyond theoretical laboratory procedures to focus on practical, scalable, and high-yielding synthetic strategies. We present a comparative analysis of viable synthetic routes and provide a detailed, step-by-step protocol for the most promising pathway, emphasizing process safety, operational efficiency, and analytical validation. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction and Strategic Overview

2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene is an important intermediate in medicinal chemistry, often utilized in the synthesis of complex molecules targeting a range of therapeutic areas. Its structural motifs—a brominated and fluorinated phenyl ring coupled with a cyclopropylmethyl group—offer multiple points for diversification through common synthetic transformations like cross-coupling reactions. The challenge, however, lies in developing a synthetic route that is not only efficient in terms of chemical yield but also scalable, safe, and cost-effective for multi-kilogram production.

A retrosynthetic analysis of the target molecule reveals two primary strategic disconnections, which form the basis of the most common synthetic approaches:

-

Strategy A: Late-Stage Bromination: Installation of the bromine atom onto a pre-formed 4-(cyclopropylmethyl)-1-fluorobenzene backbone.

-

Strategy B: C-C Bond Formation: Coupling a cyclopropylmethyl unit with a pre-brominated fluorobenzene scaffold.

Comparative Analysis of Scalable Synthetic Routes

While multiple synthetic routes can yield the target compound in a laboratory setting, only a few are suitable for large-scale production. The primary considerations for scalability are cost of goods, process safety, atom economy, and ease of purification.

| Parameter | Route 1: Friedel-Crafts Acylation -> Reduction -> Bromination | Route 2: Cross-Coupling of 1,3-Dibromo-4-fluorobenzene |

| Starting Materials | Fluorobenzene, Cyclopropylacetyl chloride | 1,3-Dibromo-4-fluorobenzene, Cyclopropylmethyl bromide |

| Key Transformations | Friedel-Crafts acylation, Wolff-Kishner or Clemmensen reduction, Electrophilic bromination | Grignard formation, Palladium- or Cobalt-catalyzed cross-coupling[1] |

| Scalability Pros | Utilizes common bulk starting materials. Well-understood, classic reactions. | Convergent synthesis. High regioselectivity in the C-C bond formation step. |

| Scalability Cons | Multi-step linear sequence can lead to lower overall yield. Use of hazardous reagents (e.g., hydrazine in Wolff-Kishner). Potential for isomeric impurities during bromination. | Preparation of the Grignard reagent can be challenging and sensitive to conditions[2]. Cost of palladium catalysts. |

| Purification | May require chromatographic separation of regioisomers. | Typically simpler purification via distillation or crystallization. |

| Recommendation | Suitable for smaller scales but presents significant challenges for scale-up due to safety and selectivity issues. | Preferred for scalability. Offers better control, higher overall yield, and a more streamlined process, despite the initial challenges of Grignard formation. |

Based on this analysis, Route 2: Cross-Coupling of 1,3-Dibromo-4-fluorobenzene with a Cyclopropylmethyl Grignard Reagent is identified as the most robust and scalable approach. The remainder of this document will detail the protocol for this recommended route.

Recommended Scalable Protocol: A Two-Step Approach

This process is divided into two primary stages:

-

Step 1: Formation of the Cyclopropylmethylmagnesium Bromide Grignard reagent.

-

Step 2: Palladium-catalyzed Kumada-Corriu cross-coupling with 1,3-Dibromo-4-fluorobenzene.

Step 1: Preparation of Cyclopropylmethylmagnesium Bromide

Introduction: The formation of Grignard reagents is a foundational reaction in organic synthesis. However, preparing the Grignard reagent from cyclopropylmethyl bromide can be challenging due to the potential for Wurtz coupling side reactions and the ring strain of the cyclopropyl group.[2] Success at scale hinges on meticulous control of reaction initiation and temperature.

Materials & Reagents:

-

Magnesium turnings (1.2 eq)

-

Cyclopropylmethyl bromide (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (catalytic amount, ~1 crystal)

Equipment:

-

Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen/argon inlet.

-

Addition funnel.

Protocol:

-

Reactor Preparation: Ensure the reactor is scrupulously dried (e.g., oven-dried glassware, assembled hot) and purged with an inert atmosphere (N2 or Argon). This is critical as Grignard reagents react violently with water.

-

Magnesium Activation: Charge the reactor with magnesium turnings. Begin stirring and add a single crystal of iodine. The iodine helps to etch the passivating magnesium oxide layer on the surface of the turnings, which is essential for initiating the reaction.[2] A faint purple color that dissipates upon gentle warming indicates activation.

-

Initiation: Add a small portion (~5-10%) of the total cyclopropylmethyl bromide dissolved in anhydrous THF to the activated magnesium. A noticeable exotherm and the disappearance of the iodine color confirm initiation. If the reaction does not start, gentle heating (e.g., to ~40 °C) may be required.

-

Controlled Addition: Once initiated, dilute the remaining cyclopropylmethyl bromide with anhydrous THF and add it dropwise via the addition funnel at a rate that maintains a gentle reflux (~65 °C). Causality: A slow addition rate is crucial to control the exotherm and minimize the formation of the Wurtz coupling byproduct (1,2-dicyclopropylethane).

-

Digestion: After the addition is complete, maintain the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey/brown solution is the Grignard reagent, which should be used directly in the next step.

Step 2: Palladium-Catalyzed Cross-Coupling

Introduction: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, widely used in the pharmaceutical industry.[3][4][5] This protocol utilizes a palladium catalyst to selectively couple the Grignard reagent at the more reactive C-Br bond ortho to the fluorine atom in 1,3-Dibromo-4-fluorobenzene. The electron-withdrawing nature of the fluorine atom enhances the reactivity of the adjacent C-Br bond.

Materials & Reagents:

-

Cyclopropylmethylmagnesium Bromide solution in THF (from Step 1, ~1.1 eq)

-

1,3-Dibromo-4-fluorobenzene (1.0 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.005 - 0.01 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Methyl tert-butyl ether (MTBE) or Toluene

-

Brine

Equipment:

-

Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen/argon inlet.

-

Addition funnel.

-

Separatory funnel.

-

Rotary evaporator.

-

Vacuum distillation apparatus.

Protocol:

-

Reactor Charge: In a separate, dry, and inerted reactor, charge the 1,3-Dibromo-4-fluorobenzene, the palladium catalyst, and anhydrous THF. Stir to dissolve.

-

Cooling: Cool the solution of the aryl bromide and catalyst to 0-5 °C using a circulating chiller. Causality: This initial cooling helps to manage the exotherm upon addition of the highly reactive Grignard reagent.

-

Grignard Addition: Slowly add the prepared Cyclopropylmethylmagnesium Bromide solution from Step 1 to the cooled aryl bromide solution via cannula or an addition funnel. Maintain the internal temperature below 15 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC or LC-MS until the starting aryl bromide is consumed.

-

Quenching: Carefully and slowly quench the reaction by adding it to a chilled, saturated aqueous solution of ammonium chloride. Safety Note: This is an exothermic process and may release flammable gases. Perform in a well-ventilated area.

-

Work-up: a. Transfer the quenched mixture to a separatory funnel. b. Extract the aqueous layer with a suitable organic solvent like MTBE or Toluene (2x). c. Combine the organic layers and wash with water, followed by brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene as a clear, colorless to pale yellow oil. This method is highly effective for removing non-volatile impurities and the palladium catalyst residues, making it superior to chromatography for large-scale production.

Safety and Handling

-

Grignard Reagents: Are highly reactive, pyrophoric, and react violently with water and protic solvents. All operations must be conducted under a strict inert atmosphere with anhydrous solvents.

-

Cyclopropylmethyl Bromide: Is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Palladium Catalysts: Can be toxic and should be handled with care.

-

Quenching: The quenching of large-scale Grignard reactions is highly exothermic and can generate significant gas evolution. The quench should be performed slowly and with adequate cooling and ventilation.

Troubleshooting

| Problem | Potential Cause | Solution |

| Grignard reaction fails to initiate. | Inactive magnesium (oxide layer); wet glassware/solvent. | Use fresh, high-quality magnesium. Ensure all equipment is rigorously dried. Add a crystal of iodine or a few drops of 1,2-dibromoethane to activate the Mg. |

| Low yield of Grignard reagent; significant amount of white solid (Wurtz byproduct). | Addition of alkyl halide was too fast, causing localized high temperatures. | Reduce the addition rate of cyclopropylmethyl bromide and ensure efficient stirring and cooling to dissipate heat. |

| Incomplete coupling reaction. | Inactive catalyst; insufficient reaction time. | Use fresh catalyst. Ensure the reaction is run to completion as determined by in-process controls (GC/LC-MS). |

| Product contaminated with starting material (1,3-dibromo-4-fluorobenzene). | Insufficient Grignard reagent. | Use a slight excess (1.1-1.2 eq) of the Grignard reagent. Titrate a small aliquot of the Grignard solution before addition to determine its exact molarity. |

Conclusion

The described two-step protocol, centered around a Kumada-Corriu cross-coupling reaction, represents a robust, efficient, and scalable method for the synthesis of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene. By carefully controlling the formation of the key Grignard intermediate and optimizing the coupling and purification steps, this process avoids the major pitfalls of alternative routes, such as poor regioselectivity and the use of hazardous reagents under harsh conditions. This application note provides a solid foundation for process chemists and researchers to implement and adapt this synthesis for kilogram-scale production in a drug development setting.

References

-

Andersen, C., Ferey, V., Daumas, M., Bernardelli, P., Guérinot, A., & Cossy, J. (2019). A general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents. Organic Letters, 21(7), 2285-2289. Available at: [Link]

-

RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available at: [Link]

- Google Patents. (n.d.). US5847241A - Process for the preparation of p-bromofluorobenzene.